
2-Hydroxymethylglutarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxymethylglutarate is dicarboxylate anion of 2-hydroxymethylglutaric acid. It is a conjugate base of a 2-hydroxymethylglutaric acid.
Aplicaciones Científicas De Investigación
Biomarker for Oncogenic Mutations
2-Hydroxymethylglutarate (2-HG), particularly D-2-hydroxyglutarate, is significant in the context of oncology as a biomarker. It's been found that elevated levels of this metabolite can indicate the presence of isocitrate dehydrogenase (IDH) mutant tumors, particularly in gliomas. This association makes 2-HG a valuable tool for diagnosing and monitoring the response to treatments targeting IDH mutations. Techniques like magnetic resonance spectroscopy (MRS) are suited for noninvasive detection of D-2HG in clinical research, providing a significant advantage in the management of certain cancers (Andronesi et al., 2013).
Role in Metabolic Disorders
2-HG has been implicated in various metabolic disorders, such as L-2-hydroxyglutaric aciduria. This condition is characterized by elevated concentrations of L-2-hydroxyglutarate in body fluids, leading to neurometabolic disorders. The enzymatic oxidation of L-2-hydroxyglutarate to alpha-ketoglutarate, mainly occurring in liver and kidney, is a key process disrupted in this disorder. Mutations in genes encoding enzymes like L-2-hydroxyglutarate dehydrogenase are responsible for this condition (Rzem et al., 2004).
Influence on DNA Methylation and Cancer Progression
Research has shown that 2-HG can regulate DNA methylation through the stimulation of DNA methyltransferase 1 (DNMT1). This process, which involves DNMT1-dependent hypermethylation of specific promoters, contributes to cancer progression by impairing certain cell death mechanisms, like necroptosis. This finding highlights the role of 2-HG in tumor growth and its potential as a target for cancer therapy (Yang et al., 2017).
Diagnostic Methods for 2-HG Measurement
Advancements in diagnostic methods allow for the sensitive determination of 2-HG, crucial for accurate diagnosis of related diseases. Techniques such as liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) have been developed for this purpose, significantly enhancing the detection sensitivity for different enantiomers of 2-HG. This is vital for diagnosing and understanding the metabolic pathways involved in 2-HG related diseases, such as certain cancers (Cheng et al., 2015).
Clinical Utility in Glioma Therapy
Integration of 2-HG-proton magnetic resonance spectroscopy into clinical practice has shown potential in disease monitoring in IDH-mutant glioma. The ability to quantitatively measure 2-HG in glioma has significant implications for noninvasive monitoring of IDH-mutant tumor cells during therapy. This integration marks a substantial advancement in the personalized management of glioma patients (de la Fuente et al., 2016).
Propiedades
Nombre del producto |
2-Hydroxymethylglutarate |
|---|---|
Fórmula molecular |
C6H8O5-2 |
Peso molecular |
160.12 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)pentanedioate |
InChI |
InChI=1S/C6H10O5/c7-3-4(6(10)11)1-2-5(8)9/h4,7H,1-3H2,(H,8,9)(H,10,11)/p-2 |
Clave InChI |
XPQIPNORJZZYPV-UHFFFAOYSA-L |
SMILES canónico |
C(CC(=O)[O-])C(CO)C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-methyl-6-[[4-(2-propan-2-ylsulfonylanilino)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]-3-pyridinecarboxamide](/img/structure/B1264141.png)
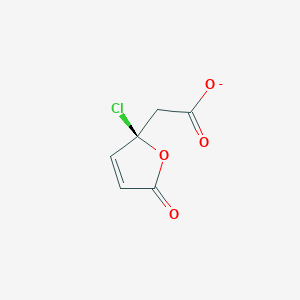
![(15R)-13-[(2-chlorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1264146.png)
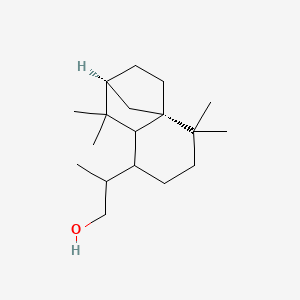
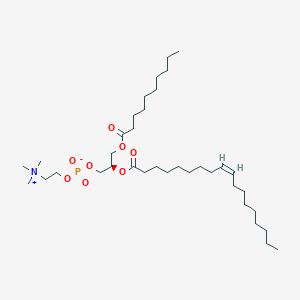


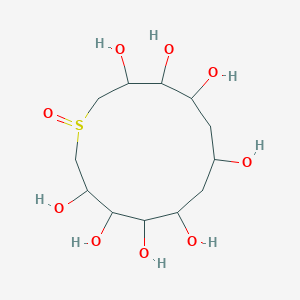
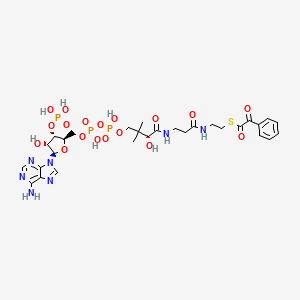
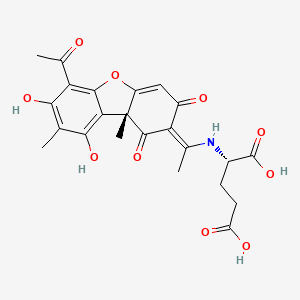
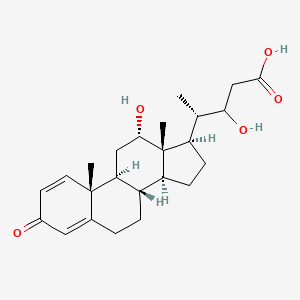
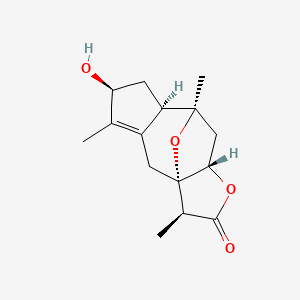
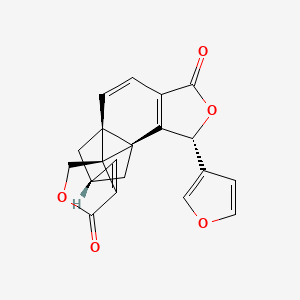
![1-O-(alpha-D-galactopyranosyl)-N-[6-(4-fluorophenyl)hexanoyl]phytosphingosine](/img/structure/B1264161.png)